
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a tetrahydroisoquinoline moiety, and an ethylsulfonyl groupThe trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of compounds, making it a valuable functional group in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, followed by sulfonylation to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Pictet-Spengler condensation and sulfonylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Neuropharmacology : Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, indicating potential use in treating chronic inflammatory conditions.
Anticancer Activity
Research indicates that N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide may have anticancer properties:
- Mechanism of Action : It is hypothesized to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Study Example : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated reduced cell viability and increased apoptosis rates when treated with this compound.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- Target Organisms : Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |
Antibacterial | Staphylococcus aureus | 2 μg/ml | |
Antibacterial | Escherichia coli | 7 μg/ml |
Anticancer Efficacy
In a study examining the effects on MCF-7 cells, the compound was found to significantly induce apoptosis, demonstrating its potential as a chemotherapeutic agent. Further testing in vivo showed reduced tumor sizes in treated mice compared to controls.
Antibacterial Properties
A series of experiments evaluated the antibacterial efficacy against various strains. The compound demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.
Wirkmechanismus
The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to its target by increasing its lipophilicity and metabolic stability. This can lead to improved efficacy and reduced side effects in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and bioavailability.
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and are often investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl group, tetrahydroisoquinoline core, and ethylsulfonyl group. This combination of functional groups can confer unique properties, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making it a valuable compound for various scientific research applications .
Biologische Aktivität
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes:
- Tetrahydroisoquinoline core : Known for its presence in various biologically active compounds.
- Ethylsulfonyl group : Enhances solubility and bioactivity.
- Trifluoromethylbenzamide moiety : Imparts unique chemical properties that may influence receptor interactions.
Table 1: Basic Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C16H20F3N2O2S |
Molecular Weight | 368.41 g/mol |
CAS Number | 954702-15-9 |
Solubility | Soluble in DMSO |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders.
- Neurotransmitter Modulation : The tetrahydroisoquinoline structure suggests interactions with neurotransmitter systems, particularly dopaminergic pathways. This could have implications for mood disorders and neurodegenerative diseases.
- Antitumor Effects : Preliminary studies indicate that derivatives of tetrahydroisoquinolines may possess antiproliferative properties against certain cancer cell lines .
Table 2: Summary of Biological Activities
The proposed mechanism of action involves:
- Interaction with Specific Molecular Targets : The compound may bind to enzymes or receptors involved in neurotransmission or cell proliferation pathways.
- Modulation of Signaling Pathways : It is believed to influence pathways related to cell growth and apoptosis, potentially leading to therapeutic effects in various conditions.
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzymes associated with tumor growth. For example, a study indicated a significant reduction in cell viability in cancer cell lines treated with this compound .
- Animal Models : In vivo studies using mouse models have shown that compounds similar to this compound can reduce tumor size and improve survival rates when administered at therapeutic doses.
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been explored extensively. Variations in the substituents on the tetrahydroisoquinoline core have been linked to enhanced potency against specific biological targets .
Eigenschaften
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-9-13-5-8-17(11-15(13)12-24)23-18(25)14-3-6-16(7-4-14)19(20,21)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITQAHALCWMSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.